BenchChemオンラインストアへようこそ!

3,4-Dihydroisoquinoline

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

3,4-Dihydroisoquinoline (C₉H₉N, MW 131.17 g/mol) is a partially unsaturated bicyclic imine belonging to the isoquinoline alkaloid family, occupying a distinct oxidation state between fully aromatic isoquinoline and fully saturated 1,2,3,4-tetrahydroisoquinoline (THIQ). It serves as a versatile synthetic building block accessible via the Bischler–Napieralski cyclodehydration of β-phenethylamides and is a key intermediate in the preparation of numerous bioactive alkaloids, pharmaceutical candidates, and functional materials.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 3230-65-7
Cat. No. B110456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroisoquinoline
CAS3230-65-7
Synonyms3,4-dihydroisoquinoline
G 1616
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1CN=CC2=CC=CC=C21
InChIInChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,7H,5-6H2
InChIKeyNKSZCPBUWGZONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroisoquinoline (CAS 3230-65-7) Sourcing Guide: Core Chemical Identity and Research Utility for Procurement Decisions


3,4-Dihydroisoquinoline (C₉H₉N, MW 131.17 g/mol) is a partially unsaturated bicyclic imine belonging to the isoquinoline alkaloid family, occupying a distinct oxidation state between fully aromatic isoquinoline and fully saturated 1,2,3,4-tetrahydroisoquinoline (THIQ) [1]. It serves as a versatile synthetic building block accessible via the Bischler–Napieralski cyclodehydration of β-phenethylamides [2] and is a key intermediate in the preparation of numerous bioactive alkaloids, pharmaceutical candidates, and functional materials. Its air-sensitive nature and requirement for storage under inert gas at <15°C are critical handling parameters that differentiate it from more stable reduced analogs .

Why 3,4-Dihydroisoquinoline Cannot Be Replaced by 1,2,3,4-Tetrahydroisoquinoline or Isoquinoline: Oxidation-State-Dependent Reactivity and Biological Divergence


The three oxidation states of the isoquinoline nucleus—tetrahydroisoquinoline (THIQ), 3,4-dihydroisoquinoline (DHIQ), and fully aromatic isoquinoline—are not functionally interchangeable. DHIQ bears a reactive C=N imine bond that renders it electrophilic at the C-1 position, enabling distinct cycloaddition, nucleophilic addition, and aza-Henry chemistry that neither THIQ (saturated amine) nor isoquinoline (aromatic, less electrophilic) can undergo . Furthermore, the 3,4-dihydro oxidation state fundamentally alters biological target engagement: DHIQs as a class are the most potent monoamine oxidase A inhibitors among the three oxidation states (Ki range 2–130 μM vs. 17–130 μM for aromatic isoquinolines and substantially weaker activity for THIQs) [1]. Even within THIQ samples, spontaneous air oxidation generates approximately 2.5% DHIQ contaminant, meaning that nominally 'pure' THIQ intrinsically contains this reactive species [2]. These structural, reactivity, and bioactivity divergences mean that procurement of the specific 3,4-dihydroisoquinoline oxidation state is non-negotiable for applications requiring C-1 imine reactivity or MAO-A pharmacological profiling.

Quantitative Comparative Evidence for 3,4-Dihydroisoquinoline vs. Closest Analogs: MAO Inhibition, Antioxidant Activity, Oxidation State Stability, and Synthetic Yield Performance


MAO-A Inhibitory Potency: 3,4-Dihydroisoquinolines vs. Fully Aromatic Isoquinolines vs. 1,2,3,4-Tetrahydroisoquinolines

In a systematic comparative study across three isoquinoline oxidation states, the 3,4-dihydroisoquinoline class was identified as the most potent inhibitor of purified human MAO-A, with a Ki range of 2–130 μM, outperforming both fully aromatic isoquinolines (Ki = 17–130 μM) and 1,2,3,4-tetrahydroisoquinolines, which generally showed weaker activity [1]. Specific 3,4-dihydroisoquinoline congeners (compounds 22 and 25) also demonstrated substantial MAO-B inhibition with Ki values of 76 μM and 15 μM, respectively [1]. This head-to-head comparison directly established the rank order of MAO-A inhibitory potency as 3,4-dihydroisoquinolines > fully aromatic isoquinolines > tetrahydroisoquinolines within a single experimental system.

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

Antioxidant Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines vs. Rutin, Mebeverine, and Quercetin in DPPH Radical Scavenging

In a 2024 study evaluating spasmolytic and antioxidant properties of 1,3-disubstituted 3,4-dihydroisoquinolines, compound 5d at a concentration of 31 μM exhibited 55% DPPH radical inhibition, compared to rutin (31 μM, 30% inhibition), mebeverine (31 μM, 8% inhibition), and quercetin (31 μM, 75.9% inhibition) under identical assay conditions [1]. This places the 3,4-dihydroisoquinoline derivative's antioxidant capacity at 1.83-fold that of rutin and 6.88-fold that of mebeverine, while remaining below the flavonoid benchmark quercetin.

Antioxidant activity Free radical scavenging DPPH assay

Synthetic Oxidation State Lability: THIQ Spontaneous Oxidation Yields Approximately 2.5% 3,4-Dihydroisoquinoline Contaminant

During the development of a chemo-biocatalytic one-pot system for converting THIQ to 3,4-dihydroisoquinolin-1(2H)-one (DHIO), researchers observed that commercially sourced 1,2,3,4-tetrahydroisoquinoline (THIQ) inherently contains approximately 2.5% 3,4-dihydroisoquinoline (DHIQ) due to spontaneous air oxidation—a factor that had to be accounted for in yield calculations [1]. This spontaneous formation of DHIQ from THIQ underscores the reactive intermediacy of the 3,4-dihydro oxidation state and distinguishes DHIQ as the thermodynamically accessible partial oxidation product.

Chemical stability Oxidation state control Analytical purity

Chemo-Biocatalytic Yield of 3,4-Dihydroisoquinoline from THIQ: 71.3% Yield at 48.2 mM Concentration in a Scaled One-Pot Process

In a whole-cell MAO-N D9 biocatalytic system, triple feeding of THIQ to a 25 mL reaction volume produced 48.2 mmol L⁻¹ of 3,4-dihydroisoquinoline (DHIQ) at 71.3% yield, with the MAO-N D9 whole-cell biocatalyst exhibiting Vmax = 36.58 mmol L⁻¹ h⁻¹, KM = 8.124 mmol L⁻¹, and maximum specific productivity of 89.3 μmol min⁻¹ g⁻¹ DCW [1]. Subsequent chemical oxidation of the biologically produced DHIQ with CuI/H₂O₂ (1 mol% CuI, 10 eq. H₂O₂) yielded approximately 30 mmol L⁻¹ of DHIO at 69.4% overall yield from THIQ [1]. This establishes DHIQ as the obligate isolable intermediate in the two-step conversion of THIQ to DHIO.

Biocatalysis Green chemistry Process chemistry

Commercial Purity Specifications: 3,4-Dihydroisoquinoline ≥97.5% (GC) vs. Typical THIQ and Isoquinoline Purity Grades

Commercially available 3,4-dihydroisoquinoline (CAS 3230-65-7) from Sigma-Aldrich (MilliporeSigma) is supplied with a certified purity of ≥97.5% (GC), with titration specification of 97.5–102.5% . Alternative suppliers such as TCI offer purity >95.0% (HPLC) . The compound is a solid at 20°C with a melting point of 251–254°C, boiling point of 241.8±20.0°C (760 Torr), density of 1.05±0.1 g/cm³ (20°C), and refractive index of 1.6041 (589.3 nm, 30°C) . Importantly, all vendors specify storage under inert gas and protection from air due to the compound's air sensitivity . These specifications differ from THIQ, which is typically supplied as a liquid (mp ~ −30°C) with different handling requirements, directly affecting procurement decisions based on physical form compatibility.

Analytical quality control Procurement specifications GC purity

Mitochondrial Respiration Inhibition Rank Order: Isoquinolinium Cations > Isoquinolines > Dihydroisoquinolines > Tetrahydroisoquinolines

A systematic SAR study of 19 isoquinoline derivatives tested for inhibition of intact rat liver mitochondrial respiration (glutamate + malate as substrates) established the rank order of potency as isoquinolinium cations > isoquinolines > dihydroisoquinolines > 1,2,3,4-tetrahydroisoquinolines [1]. Notably, the dihydroisoquinoline derivative 6,7-dimethoxy-1-styryl-3,4-dihydroisoquinoline uniquely exhibited uncoupling activity rather than simple inhibition, distinguishing it mechanistically from both the more potent fully aromatic isoquinolines and the least active tetrahydroisoquinolines [1]. This intermediate position of dihydroisoquinolines in the mitochondrial toxicity hierarchy is directly relevant for neuroscience programs evaluating endogenous isoquinoline alkaloids as potential contributors to dopaminergic neurodegeneration.

Mitochondrial toxicity Parkinson's disease models Structure-activity relationship

Procurement-Driven Application Scenarios for 3,4-Dihydroisoquinoline: Where Quantitative Evidence Supports Selection Over Analogs


MAO-A and MAO-B Inhibitor Development: Leveraging the Most Potent Isoquinoline Oxidation State

Medicinal chemistry teams developing monoamine oxidase inhibitors for neurological or psychiatric indications should prioritize the 3,4-dihydroisoquinoline scaffold based on the Bembenek et al. (1990) head-to-head comparison demonstrating that DHIQs as a class exhibit superior MAO-A inhibitory potency (Ki 2–130 μM) relative to both fully aromatic isoquinolines (Ki 17–130 μM) and tetrahydroisoquinolines [1]. Specific derivatives (compounds 22 and 25) also achieved MAO-B Ki values of 76 μM and 15 μM, respectively [1]. The C-1 imine electrophilicity of DHIQ further enables SAR diversification through nucleophilic addition chemistry that is unavailable to THIQ or isoquinoline analogs, making this oxidation state the rational procurement choice for hit expansion libraries.

Dual-Action Spasmolytic-Antioxidant Agent Discovery for Functional Gastrointestinal Disorders

For programs targeting irritable bowel syndrome and related smooth muscle disorders, the 2024 study by Nikolova et al. provides direct quantitative evidence that 1,3-disubstituted 3,4-dihydroisoquinoline derivatives combine spasmolytic activity with DPPH radical scavenging that is 1.83-fold superior to rutin and 6.88-fold superior to the clinically used spasmolytic mebeverine (compound 5d: 55% vs. 30% and 8% inhibition respectively, all at 31 μM) [2]. Compounds 5b and 5d demonstrated favorable in silico ADME profiles with predicted high gastrointestinal absorption and blood-brain barrier penetration [2]. This application scenario specifically justifies procurement of 3,4-dihydroisoquinoline as the core scaffold for synthesizing dual-action gastrointestinal agents.

Biocatalytic Process Development: 3,4-Dihydroisoquinoline as a Key Isolable Intermediate in Lactam Synthesis

Process chemistry groups developing green oxidation routes to isoquinolinone pharmaceutical intermediates can utilize the quantitatively validated MAO-N whole-cell biocatalytic system, which produces 3,4-dihydroisoquinoline at 48.2 mM concentration with 71.3% yield from THIQ, using air as the terminal oxidant [3]. The subsequent CuI/H₂O₂ chemical oxidation step delivers the DHIO lactam at 69.4% overall yield [3]. This two-step cascade positions DHIQ as the essential isolable intermediate—procurement of authentic 3,4-dihydroisoquinoline standard is required for analytical method development, reaction monitoring (HPLC/GC calibration), and impurity profiling throughout process scale-up.

Endogenous Neurotoxin Research: Parkinson's Disease Mitochondrial Dysfunction Models

Neuroscience investigators studying the potential role of endogenous isoquinoline alkaloids in dopaminergic neurodegeneration benefit from the established intermediate mitochondrial inhibitory potency of dihydroisoquinolines relative to other oxidation states. The McNaught et al. (1996) SAR study demonstrated that dihydroisoquinolines occupy a distinct intermediate position in the mitochondrial respiration inhibition hierarchy (isoquinolinium cations > isoquinolines > dihydroisoquinolines > tetrahydroisoquinolines), with certain derivatives such as 6,7-dimethoxy-1-styryl-3,4-dihydroisoquinoline exhibiting unique uncoupling behavior rather than simple inhibition [4]. Additionally, dopaminergic neurotoxicity studies by Storch et al. (2002) confirmed that neutral 3,4-dihydroisoquinolines show distinct DAT-mediated cytotoxicity profiles compared to their 2[N]-methylated quaternary counterparts, with TC₅₀ values in the micromolar range across HEK-293 and Neuro-2A cell lines [5]. Procuring the correct 3,4-dihydro oxidation state is essential for accurate modeling of endogenous isoquinoline-mediated mitochondrial and dopaminergic toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.